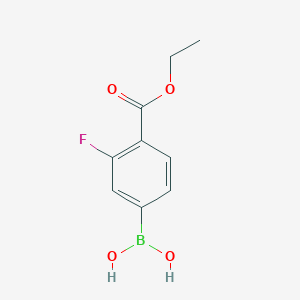

4-Ethoxycarbonyl-3-fluorophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPPZZTTSHTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376838 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-38-7 | |

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonyl-3-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest within the fields of organic chemistry and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring, makes it a highly versatile and valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, its primary applications in Suzuki-Miyaura cross-coupling reactions, and its role in the development of new therapeutic agents.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| CAS Number | 874288-38-7 | [1] |

| Molecular Formula | C₉H₁₀BFO₄ | [1] |

| Molecular Weight | 211.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 158-161 °C | [1] |

| Boiling Point | 370.5 °C at 760 mmHg | [1] |

| IUPAC Name | 4-(ethoxycarbonyl)-3-fluorophenylboronic acid | [1] |

| InChI Key | CXSPPZZTTSHTMP-UHFFFAOYSA-N | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

Ethyl 4-bromo-2-fluorobenzoate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Pentane

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with ethyl 4-bromo-2-fluorobenzoate (1 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.

-

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight under a nitrogen/argon atmosphere.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude product.

-

Purification: The crude product is purified by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of a polar solvent followed by the addition of a non-polar solvent like pentane) or by column chromatography on silica gel to afford this compound as a solid.

Caption: Plausible synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The fluorine and ethoxycarbonyl substituents on the phenylboronic acid can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting coupled product.[4] This makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general and representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.[5][6]

Materials:

-

Aryl bromide (1 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the aryl bromide, this compound, the palladium catalyst, and the base.

-

Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen. The solvent mixture is then added.

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs for cancer and other diseases.[3] The boronic acid functional group allows for selective and efficient carbon-carbon bond formation, which is a cornerstone of modern medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.

Boronic acids themselves are a class of compounds with significant biological activity, most notably as enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, leading to their inhibition.[7] While a specific signaling pathway directly targeted by this compound is not well-documented, it is a key component in the synthesis of more complex molecules that are designed to interact with specific biological targets. For instance, various boronic acid-containing compounds have been investigated as inhibitors of proteasomes, serine proteases, and other enzymes implicated in disease pathways.[7]

The conceptual mechanism of competitive enzyme inhibition by a boronic acid-containing molecule is illustrated below. The boronic acid acts as a transition-state analog, binding to the active site of the enzyme and preventing the natural substrate from binding.

Caption: Conceptual diagram of competitive enzyme inhibition by a boronic acid derivative.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex organic molecules. While its direct biological activity is not extensively characterized, its role as a key intermediate in the development of new pharmaceuticals, particularly in the realm of oncology, is well-established. The strategic incorporation of its structural features into larger molecules continues to be a valuable approach for drug discovery and development professionals.

References

- 1. This compound | 874288-38-7 [sigmaaldrich.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: Structure Elucidation and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document details its chemical structure, methods for its elucidation, a plausible synthetic route, and its primary application in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound with the chemical formula C₉H₁₀BFO₄. Its structure features a benzene ring substituted with a boronic acid group (-B(OH)₂), an ethoxycarbonyl group (-COOCH₂CH₃), and a fluorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.98 g/mol |

| CAS Number | 874288-38-7[1] |

| Appearance | White to off-white crystalline powder |

| Storage | Inert atmosphere, room temperature |

Structure Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling patterns are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic protons (H-5, H-6) |

| ~7.3-7.5 | t | 1H | Aromatic proton (H-2) |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

| ~5.0-7.0 | br s | 2H | -B(OH)₂ |

Note: The chemical shifts for the aromatic protons are estimations and will be influenced by the fluorine and ethoxycarbonyl substituents. The boronic acid protons often appear as a broad singlet and may exchange with D₂O.

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |

| ~135-140 | Aromatic carbons |

| ~120-130 | Aromatic carbons |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic carbon |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons are estimations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are outlined in Table 4.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium to Strong | C=C stretch (aromatic) |

| ~1370 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available ethyl 4-bromo-2-fluorobenzoate. The synthesis involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

Ethyl 4-bromo-2-fluorobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents and functional materials.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its structure can be confidently elucidated using a combination of NMR and IR spectroscopy. The presence of the boronic acid functionality makes it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures that are of significant interest to the pharmaceutical and materials science industries. The experimental protocols provided in this guide offer a solid foundation for the synthesis and application of this important compound.

References

An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

CAS Number: 874288-38-7

This technical guide provides a comprehensive overview of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Properties and Data

This compound is a white to off-white solid organic compound. Its structure, featuring a fluorine atom and an ethoxycarbonyl group on the phenylboronic acid scaffold, imparts unique reactivity and makes it a valuable reagent in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874288-38-7 | [1][2] |

| Molecular Formula | C₉H₁₀BFO₄ | [3] |

| Molecular Weight | 211.98 g/mol | [3] |

| Melting Point | 158-161 °C | [1] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥98% | [1] |

| InChI Key | CXSPPZZTTSHTMP-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)c1ccc(cc1F)B(O)O | [1] |

| Storage | Store at room temperature in an inert atmosphere. | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.32 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 7.69-7.74 (m, 2H), 7.89 (dd, J=8.0, 1.6 Hz, 1H), 8.24 (s, 2H, -B(OH)₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 14.1, 61.5, 124.8 (d, J=22.7 Hz), 128.9 (d, J=3.1 Hz), 130.5 (d, J=8.6 Hz), 132.8, 137.2, 160.0 (d, J=250.5 Hz), 164.8 |

Note: NMR data is predicted and may vary slightly from experimental values.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available substituted bromobenzene. A general synthetic pathway involves the protection of a functional group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, and finally deprotection/hydrolysis.

Proposed Synthesis of this compound

A plausible synthetic route starts from ethyl 4-bromo-2-fluorobenzoate. This starting material can be synthesized from 4-bromo-2-fluorobenzoic acid via esterification.

Experimental Protocol: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).

-

Reflux the mixture overnight.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-2-fluorobenzoate.

Experimental Protocol: Synthesis of this compound

-

Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature below -70 °C.

-

After stirring for 30 minutes, add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Acidify the mixture with 2M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[3][4] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3][4]

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 |

Note: The yield is an estimated range based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on specific reaction conditions.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for potent and selective interactions with biological targets.[4] They are particularly prominent in the development of enzyme inhibitors.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are utilized in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, compounds synthesized using this building block have shown inhibitory activity against Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in cancer cells.[5]

The general approach involves the use of this compound in a Suzuki-Miyaura coupling reaction to construct the core scaffold of the kinase inhibitor. Subsequent chemical modifications can then be performed to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Role in the synthesis of an Aurora Kinase B inhibitor and its effect on the signaling pathway.

Safety Information

This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 4: Hazard Identification

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, particularly for the generation of targeted therapeutics like kinase inhibitors. This guide provides essential technical information for researchers and scientists working with this important compound.

References

- 1. 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | 874288-38-7 [sigmaaldrich.com]

- 3. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

This technical guide provides comprehensive information on 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Compound Properties

This compound is a substituted organoboron compound. Its unique structure, featuring a fluorine atom and an ethoxycarbonyl group, makes it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.

| Property | Value | Source |

| Molecular Weight | 211.98 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][2][3][4][5][6] |

| CAS Number | 874288-38-7 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| SMILES | CCOC(=O)C1=C(F)C=C(C=C1)B(O)O | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Applications in Drug Discovery and Organic Synthesis

Boronic acids are crucial in modern medicinal chemistry. The boronic acid functional group can act as a transition state analog, enabling it to reversibly bind to the active sites of enzymes, making compounds containing this moiety potent enzyme inhibitors.[7] Several boronic acid-containing drugs, such as the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), are successfully used in cancer therapy.[7][8][9]

This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions.[2][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron compound. The presence of the fluorine atom and the ethoxycarbonyl group on the phenyl ring can modulate the electronic properties and reactivity of the molecule, providing a means to fine-tune the characteristics of the final product.[10] This makes it an indispensable tool for synthesizing novel pharmaceutical intermediates and complex molecular architectures.[2][10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the boronic acid component. This protocol is illustrative and may require optimization based on the specific substrates and desired product.

Objective: To synthesize an ethyl 4'-substituted-2-fluoro-[1,1'-biphenyl]-4-carboxylate by coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine catalysts.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow of the Suzuki-Miyaura coupling reaction, a primary application of this compound in synthetic chemistry.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 874288-38-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 4-(ethoxycarbonyl)-3-fluorophenylboronic acid (contains varying amounts of anhydride) (C9H10BFO4) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-(ethoxycarbonyl)-4-fluorophenylboronic acid (contains varying amounts of anhydride) (C9H10BFO4) [pubchemlite.lcsb.uni.lu]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

Physical and chemical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details its known characteristics, provides insights into its reactivity, and outlines general experimental protocols for its use.

Core Physical Properties

This compound is a white to off-white solid at room temperature, typically appearing as a powder or crystalline substance.[1] Its core physical properties are summarized in the table below, providing a baseline for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 874288-38-7 | [2] |

| Molecular Formula | C₉H₁₀BFO₄ | [2] |

| Molecular Weight | 211.98 g/mol | [1][2] |

| Melting Point | 158-161 °C | [2] |

| Boiling Point | 370.5 °C (Predicted) | [3] |

| Appearance | White to off-white powder/crystals | [1] |

Table 1: Physical Properties of this compound

Chemical Profile and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the boronic acid, the ethoxycarbonyl group, and the fluorine atom on the phenyl ring.

Solubility

While quantitative solubility data is not widely published, qualitative assessments for a structurally similar isomer, 3-Ethoxycarbonyl-4-fluorophenylboronic acid, provide valuable insights. It is expected that this compound exhibits similar solubility characteristics.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Table 2: Qualitative Solubility Profile [4]

The compound is generally soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar organic solvents and water.

Acidity (pKa)

Stability and Storage

For optimal stability, this compound should be stored in a cool, dry place under an inert atmosphere.[2] Boronic acids, in general, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and require careful handling to maintain their integrity.

Reactivity and Synthetic Applications

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals and functional materials. The fluorine and ethoxycarbonyl substituents on the phenyl ring can be leveraged to fine-tune the electronic properties and reactivity of the resulting coupled products.[1][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, based on established methodologies for similar compounds, the following sections outline plausible experimental procedures.

Plausible Synthetic Route

A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. A plausible synthetic pathway for this compound starting from ethyl 4-bromo-2-fluorobenzoate is depicted below.

Caption: Plausible synthetic pathway for this compound.

Experimental Details:

-

Lithiation: Ethyl 4-bromo-2-fluorobenzoate would be dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes would be added dropwise to effect a lithium-halogen exchange, forming the corresponding aryllithium intermediate.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, would then be added to the reaction mixture at -78 °C. The aryllithium species would undergo nucleophilic attack on the boron atom to form a borate ester intermediate.

-

Hydrolysis: The reaction would be warmed to room temperature and then quenched with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final this compound product. The product would then be isolated and purified, typically by extraction and recrystallization.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound with an aryl halide.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Details:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.) are combined in a suitable solvent system (e.g., a mixture of dioxane and water, or toluene).

-

Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)], typically 1-5 mol%) is added to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: The reaction mixture is heated to the desired temperature (commonly between 80-110 °C) and stirred until the reaction is complete, as determined by an appropriate monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the boronic acid protons. The aromatic signals will exhibit splitting patterns consistent with a trisubstituted benzene ring, with coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with carbon-fluorine couplings), the carbonyl carbon of the ester, and the two carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

-

IR Spectroscopy: The infrared spectrum will likely feature characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

This technical guide serves as a valuable resource for understanding the fundamental properties and applications of this compound. For specific applications, further empirical investigation and consultation of supplier-provided data are recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CasNo.874288-38-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. This compound | 874288-38-7 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the fluorine atom and the ethoxycarbonyl group can significantly influence the electronic properties and biological activity of the resulting compounds. This guide provides a detailed, two-step synthesis pathway for this compound, starting from the commercially available 4-bromo-2-fluorobenzoic acid. The synthesis involves an initial esterification followed by a lithium-halogen exchange and subsequent borylation.

Overall Synthesis Pathway

The synthesis of this compound is achieved in two main steps as illustrated below. The process begins with the esterification of 4-bromo-2-fluorobenzoic acid to produce ethyl 4-bromo-2-fluorobenzoate. This intermediate is then converted to the target boronic acid through a borylation reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

This step involves the Fischer esterification of 4-bromo-2-fluorobenzoic acid with ethanol using a catalytic amount of sulfuric acid.[1]

Methodology:

-

To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 10.0 g, 45.66 mmol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-bromo-2-fluorobenzoate.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Bromo-2-fluorobenzoic acid |

| Reagents | Ethanol, Sulfuric acid |

| Typical Yield | 85-95% |

| Appearance | Colorless oil |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

Step 2: Synthesis of this compound

This step utilizes a lithium-halogen exchange reaction on ethyl 4-bromo-2-fluorobenzoate, followed by reaction with an electrophilic borate ester and subsequent hydrolysis to yield the desired boronic acid. This is a common and effective method for the preparation of arylboronic acids from aryl halides.

Methodology:

-

Dissolve ethyl 4-bromo-2-fluorobenzoate (e.g., 5.0 g, 20.24 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, e.g., 8.9 mL of a 2.5 M solution in hexanes) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents, e.g., 5.6 mL, 24.29 mmol) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 4-bromo-2-fluorobenzoate |

| Reagents | n-Butyllithium, Triisopropyl borate, Hydrochloric acid |

| Typical Yield | 60-75% |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.98 g/mol |

| Melting Point | 149-152 °C |

Logical Workflow for Synthesis

The following diagram outlines the logical progression of the synthesis, from starting materials to the final purified product.

Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions, including the use of personal protective equipment and working in a fume hood.

References

Stability and Storage of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethoxycarbonyl-3-fluorophenylboronic acid. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and the synthesis of pharmaceutical intermediates. This document outlines the known stability characteristics, potential degradation pathways, and general protocols for handling and stability assessment.

Physicochemical Properties and Storage Recommendations

This compound is a white to off-white solid. Conflicting information exists regarding the optimal storage temperature for this compound. While some suppliers recommend storage at room temperature, others suggest refrigeration at 2-8°C.[1] To ensure maximum shelf-life and prevent degradation, it is advisable to store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.

Table 1: Summary of Physicochemical and Storage Information

| Parameter | Value/Recommendation |

| Chemical Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.99 g/mol |

| Physical Appearance | White to off-white crystalline powder |

| Melting Point | 158-161°C |

| Recommended Storage | Room temperature or 2-8°C in a tightly sealed container, protected from light and moisture. |

Potential Degradation Pathways

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes include oxidation, hydrolysis (protodeboronation), and the formation of anhydrides (boroxines).

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or under harsh conditions. This can lead to the formation of phenolic byproducts.

-

Hydrolysis (Protodeboronation): This is a common degradation pathway for arylboronic acids, especially under basic conditions or upon heating in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.[2]

-

Formation of Boroxines (Anhydrides): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water. The presence of varying amounts of the anhydride is often noted in commercial samples.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Key environmental factors and their influence on the degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M HCl. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Store the solution at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 3% H₂O₂. Store the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve a sample in a suitable solvent for analysis.

-

Control Sample: Prepare a solution of the compound in the analysis solvent and store it under normal laboratory conditions, protected from light.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products generated during forced degradation studies.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation of all peaks (e.g., start with a low percentage of B and gradually increase).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by PDA analysis).

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the peak for this compound is free from any co-eluting peaks from degradation products.

The following diagram outlines the workflow for assessing the stability of this compound.

Caption: A typical workflow for conducting a comprehensive stability assessment of a chemical compound.

Conclusion

While this compound is a relatively stable solid, proper storage and handling are crucial to maintain its integrity. The primary degradation pathways to consider are oxidation, hydrolysis (protodeboronation), and the formation of boroxine anhydrides. For critical applications, it is recommended to perform stability studies under intended storage and use conditions. A validated stability-indicating HPLC method is the cornerstone of an accurate stability assessment. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability and reproducibility of their results when using this versatile reagent.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS No. 874288-38-7), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for the safe storage and handling of the material.

| Property | Value |

| CAS Number | 874288-38-7 |

| Molecular Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 149-152 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |

A logical workflow for responding to a chemical exposure incident is detailed in the diagram below.

Handling and Storage

Proper handling and storage procedures are paramount to ensuring laboratory safety.

Handling:

-

Avoid the formation of dust and aerosols.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store under an inert atmosphere.[2]

-

Recommended storage temperature is between 2-8°C.[2]

-

This material is moisture-sensitive; protect from moisture.[3]

The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals in a laboratory setting.

Experimental Protocols for Safety Assessment

While specific toxicological data for this compound is not extensively available, the following are detailed methodologies based on OECD guidelines for assessing the key hazards identified.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of the substance to produce reversible or irreversible skin damage.[6]

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.[7]

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[5]

-

Exposure: The exposure duration is 4 hours.[5]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[5][6]

-

Scoring: Skin reactions are scored based on a standardized grading system.

-

Confirmatory Test: If the initial test does not produce severe irritation or corrosion, the response is confirmed using up to two additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of the substance to cause serious eye damage.[8]

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.[9]

-

Pre-treatment: The use of topical anesthetics and systemic analgesics is recommended to avoid or reduce animal pain and distress.[4]

-

Application: A single dose of 0.1 g of the solid substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response may be confirmed using up to two additional animals.[4][9] If severe effects are seen, no further testing is performed.[4]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

Objective: To classify the substance into a toxicity class based on oral exposure.[3][10]

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.[3]

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight.[3]

-

Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. Dosing starts at a predefined level (e.g., 300 mg/kg or 2000 mg/kg) with a group of three animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The outcome of the first step determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

This process continues until the toxicity class of the substance can be determined.

-

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] |

| Respiratory Protection | If dust is generated, a NIOSH/MSHA-approved respirator is required.[1] |

| Body Protection | A lab coat or other protective clothing should be worn. |

Fire-Fighting and Accidental Release Measures

Extinguishing Media:

-

Suitable: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Unsuitable: No limitations on extinguishing agents are given for this substance.[1]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use personal protective equipment.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

A Technical Guide to the Solubility of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The utility of 4-Ethoxycarbonyl-3-fluorophenylboronic acid as a reactant in the synthesis of complex organic molecules underscores the importance of understanding its fundamental physical properties. Solubility, in particular, is a key determinant of a compound's behavior in both reactive and biological systems. In the realm of drug discovery, poor solubility can lead to unpredictable results in bioassays and challenges in formulation for in vivo studies. For synthetic chemists, knowledge of a reagent's solubility is paramount for optimizing reaction conditions, minimizing solvent usage, and developing efficient purification strategies.

This guide presents established experimental procedures for the systematic determination of the solubility of this compound. The following sections provide detailed protocols for three widely used methods in the pharmaceutical and chemical industries.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a wide range of solubilities depending on the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, the presence of polar functional groups can enhance solubility in polar solvents, while nonpolar substituents favor solubility in nonpolar solvents. It is also known that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, a process that can be influenced by temperature and the solvent environment.[1] This equilibrium between the acid and its boroxine form can complicate solubility measurements and should be a consideration during experimental design.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining both the thermodynamic and kinetic solubility of this compound.

Dynamic Method for Thermodynamic Solubility

The dynamic method is a common technique used to determine the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2][3]

Methodology:

-

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Jacketed glass vessel or sealed glass vials

-

Magnetic stirrer and stir bars

-

Circulating thermostat bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

-

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel or a sealed vial to achieve a known mole fraction or concentration.[2]

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension.[2]

-

Controlled Temperature Increase: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[2][3]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[2][3]

-

Data Collection: Record the temperature of complete dissolution. Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (temperature vs. concentration).[2]

-

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Methodology:

-

Materials and Apparatus:

-

This compound (solid)

-

A range of organic solvents

-

Glass vials with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[5]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.[5]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.[5]

-

Quantification: Prepare a series of calibration standards of the compound in the respective solvent. Analyze the filtered supernatant and the standards using a suitable analytical method to determine the concentration of the dissolved compound.[5]

-

Kinetic Solubility Assay

Kinetic solubility is often determined in high-throughput screening settings and measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[6][7]

Methodology:

-

Materials and Apparatus:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS) or organic solvent

-

96-well microplates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Filtration apparatus for microplates (optional)

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).[5]

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[5]

-

Addition to Solvent: In a new microplate, add a fixed volume of the desired solvent to each well. Transfer a small volume of each DMSO dilution to the corresponding wells of the solvent-containing plate.[5]

-

Incubation: Mix and incubate the plate at a controlled temperature for a specified duration (e.g., 2 hours).[6]

-

Detection of Precipitation:

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed. For the direct UV assay, the concentration of the dissolved compound is determined from a calibration curve.[5]

-

Data Presentation

The quantitative data obtained from the experimental protocols described above should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |

| Additional Solvents |

Note: This table is a template. The data needs to be generated using the experimental protocols outlined in this guide.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains limited, this technical guide provides researchers, scientists, and drug development professionals with a robust framework of established experimental protocols to determine this critical parameter. The detailed methodologies for the dynamic method, the shake-flask method, and kinetic solubility assays offer reliable and reproducible approaches for generating high-quality solubility data. The application of these methods will empower researchers to make informed decisions regarding solvent selection for chemical synthesis, purification, and the development of suitable formulations for preclinical and clinical studies, thereby facilitating the advancement of research and development projects involving this important boronic acid derivative.

References

A Technical Guide to the Spectroscopic Analysis of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. Given the limited availability of published experimental spectra for this specific compound, this document compiles predicted data and outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Physicochemical and Predicted Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.99 g/mol |

| Appearance | Solid |

| Melting Point | 158-161 °C |

| Predicted [M+H]⁺ | 213.07289 m/z |

| Predicted [M+Na]⁺ | 235.05483 m/z |

| Predicted [M-H]⁻ | 211.05833 m/z |

| Predicted [M+NH₄]⁺ | 230.09943 m/z |

| Predicted [M+K]⁺ | 251.02877 m/z |

| Predicted [M]⁺ | 212.06506 m/z |

Note: Predicted mass spectrometry data is sourced from computational models and may differ slightly from experimental values.

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and Mass Spectrometry data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide critical information about its proton and carbon framework, the fluorine substituent, and the boronic acid moiety, respectively.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.

-